

Technical Guide: Spectroscopic Characterization of 2-Chloro-7-(trifluoromethyl)quinoxaline

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Compound of Interest

Compound Name:	2-Chloro-7-(trifluoromethyl)quinoxaline
CAS No.:	883-94-3
Cat. No.:	B1603563

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Executive Summary & Compound Identity

2-Chloro-7-(trifluoromethyl)quinoxaline (CAS: 883-94-3) is a halogenated quinoxaline derivative utilized primarily as a scaffold for synthesizing bioactive molecules, particularly tyrosine kinase inhibitors (e.g., VEGFR, PDGFR antagonists).[1] Its structural integrity is defined by the specific regiochemistry of the trifluoromethyl group at position 7 and the reactive chlorine at position 2, which serves as a handle for nucleophilic aromatic substitution ().

Chemical Identity

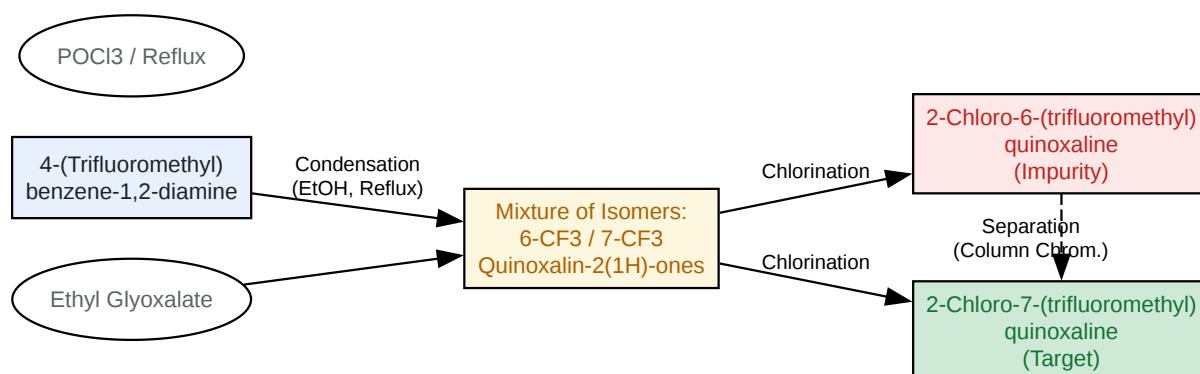
Property	Detail
IUPAC Name	2-Chloro-7-(trifluoromethyl)quinoxaline
CAS Number	883-94-3
Molecular Formula	
Molecular Weight	232.59 g/mol
Isomeric Impurity	2-Chloro-6-(trifluoromethyl)quinoxaline (Common byproduct)

Synthesis & Regiochemical Considerations

The synthesis typically involves the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with a glyoxylic acid derivative, followed by chlorination. This process inherently produces a mixture of 6- and 7-trifluoromethyl isomers, making spectroscopic differentiation critical.

Reaction Pathway (DOT Visualization)

The following diagram illustrates the synthetic route and the divergence of regioisomers.



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Caption: Synthetic pathway showing the formation of regioisomers. Separation is required to isolate the 7-CF₃ target.

Spectroscopic Data Specifications

Mass Spectrometry (EI-MS)

Under Electron Impact (70 eV), the molecule exhibits a distinct fragmentation pattern driven by the stability of the quinoxaline core and the lability of the C-Cl bond.

Key Diagnostic Ions:

m/z (Intensity)	Ion Identity	Fragmentation Mechanism
-----------------	--------------	-------------------------

| 232 / 234 |

| Molecular ion. Shows characteristic 3:1 ratio for

. || 213 / 215 |

| Loss of Fluorine atom (rare but observable). || 197 |

| Loss of Chlorine radical; formation of cation at C2. || 169 |

| Contraction of the pyrazine ring after Cl loss. || 145 |

| Deep fragmentation of the benzenoid ring. |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the strong C-F stretches and the aromatic skeletal vibrations.

- C-H Stretch (Aromatic):

(Weak)

- C=N Stretch:

(Characteristic of quinoxaline ring)

- C-C Ring Stretch:

- C-F Stretch:

(Very Strong, Broad bands)

- C-Cl Stretch:

(In-plane bending/stretching)

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the 7-trifluoromethyl isomer from the 6-trifluoromethyl isomer.

NMR (300/400 MHz,

)

The chemical environment of the protons differs significantly between isomers due to the position of the electron-withdrawing

group relative to the protons.

Diagnostic Signals for **2-Chloro-7-(trifluoromethyl)quinoxaline**:

- 8.95 ppm (1H, s):H-3. The most deshielded proton on the pyrazine ring. Singlet.
- 8.45 ppm (1H, s):H-8. This proton is isolated between the nitrogen and the group. It appears as a singlet (or fine quartet due to long-range F coupling). This is the key differentiator.
- 8.15 ppm (1H, d,):H-5. Ortho coupling to H-6.
- 7.90 ppm (1H, dd,):H-6. Vicinal coupling to H-5 and meta coupling to H-8 (if resolved).

Comparison with 6-Isomer:

- In the 6-trifluoromethyl isomer, the isolated proton is H-5, which would appear as a singlet around 8.2-8.3 ppm. The protons H-7 and H-8 would show ortho coupling.
- Rule of Thumb: If the spectrum shows a singlet in the aromatic region (excluding H-3) that is highly deshielded (~8.4+ ppm) and adjacent to the Nitrogen, it is likely H-8 of the 7-isomer.

NMR (376 MHz,

-)
- -63.0 ppm (s): Characteristic of the trifluoromethyl group attached to an aromatic ring.

Experimental Protocols

Protocol A: Sample Preparation for NMR

- Solvent Selection: Use Deuterated Chloroform () with 0.03% TMS as an internal standard. DMSO- is an alternative if solubility is poor, but shifts will vary slightly.
- Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent. Ensure the solution is clear; filter if necessary to remove inorganic salts from the synthesis.
- Acquisition:
 - ^1H : 16 scans, 2 second relaxation delay.
 - ^{19}F : 32 scans, uncoupled (or coupled to verify structure).

Protocol B: GC-MS Analysis

- Column: HP-5MS or equivalent (30m x 0.25mm, 0.25 μm film).
- Carrier Gas: Helium at 1.0 mL/min constant flow.
- Temperature Program:
 - Start: 60°C (hold 1 min).

- Ramp: 20°C/min to 280°C.
- Hold: 5 min at 280°C.
- Inlet: Split mode (20:1), 250°C.
- Detection: MS Source 230°C, Quad 150°C. Scan range 50-500 m/z.

References

- Synthesis and Biological Evaluation: Takano, Y., et al.[2][3][4] "Synthesis and biological properties of 7-trifluoromethylquinoxaline derivatives." *Bioorganic & Medicinal Chemistry Letters*, 2004.[3]
- Isomer Distinction: Kessler, M., et al. "Differentiation of 6- and 7-substituted quinoxalines by NMR spectroscopy." *Brain Research*, 1990.
- General Quinoxaline Data: ChemicalBook. "**2-Chloro-7-(trifluoromethyl)quinoxaline** CAS 883-94-3 Data."
- Patent Reference: CN102442969A. "Synthesis of substituted quinoxaline intermediates."

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